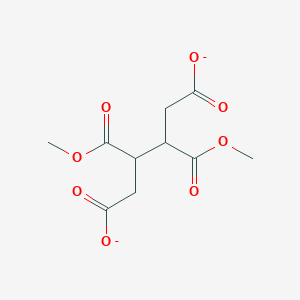
2,3-Dimethyl (2R,3R)-rel-1,2,3,4-Butanetetracarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethyl (2R,3R)-rel-1,2,3,4-Butanetetracarboxylate is a complex organic compound with significant applications in various fields of science and industry. This compound is known for its unique stereochemistry and potential utility in synthetic chemistry, particularly in the preparation of asymmetric catalysts and natural product synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl (2R,3R)-rel-1,2,3,4-Butanetetracarboxylate typically involves the oxidative homocoupling of (4S)-isopropyl-3-propionyl-2-oxazolidinone. The process begins with the preparation of (4S)-isopropyl-3-propionyl-2-oxazolidinone, which is then subjected to a series of reactions involving n-butyllithium and propionyl chloride under controlled temperatures . The resulting intermediate is further processed to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve fermentation processes using engineered microorganisms. For instance, Paenibacillus polymyxa has been utilized to produce highly pure R,R-2,3-butanediol, a related compound, through controlled carbon feeding . This method highlights the potential for scalable and sustainable production of similar compounds.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dimethyl (2R,3R)-rel-1,2,3,4-Butanetetracarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include epoxides, diols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,3-Dimethyl (2R,3R)-rel-1,2,3,4-Butanetetracarboxylate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,3-Dimethyl (2R,3R)-rel-1,2,3,4-Butanetetracarboxylate involves its interaction with specific molecular targets and pathways. For instance, in its role as an aggrecanase inhibitor, the compound binds to the active site of aggrecanase enzymes, preventing the breakdown of articular cartilage . The stereochemistry of the compound plays a crucial role in its binding affinity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dimethyloxirane: A stereoisomer with similar chemical properties but different applications.
2,3-Butanediol: A related compound with applications in the production of synthetic rubber and fuel additives.
Uniqueness
2,3-Dimethyl (2R,3R)-rel-1,2,3,4-Butanetetracarboxylate is unique due to its specific stereochemistry, which imparts distinct chemical reactivity and biological activity. This makes it particularly valuable in the synthesis of asymmetric catalysts and as a potential therapeutic agent.
Propiedades
Fórmula molecular |
C10H12O8-2 |
|---|---|
Peso molecular |
260.20 g/mol |
Nombre IUPAC |
3,4-bis(methoxycarbonyl)hexanedioate |
InChI |
InChI=1S/C10H14O8/c1-17-9(15)5(3-7(11)12)6(4-8(13)14)10(16)18-2/h5-6H,3-4H2,1-2H3,(H,11,12)(H,13,14)/p-2 |
Clave InChI |
FKFVPINWMGATEI-UHFFFAOYSA-L |
SMILES canónico |
COC(=O)C(CC(=O)[O-])C(CC(=O)[O-])C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


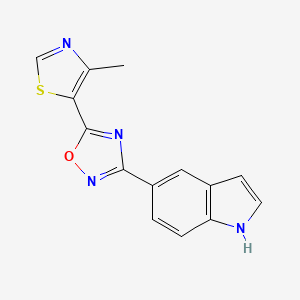
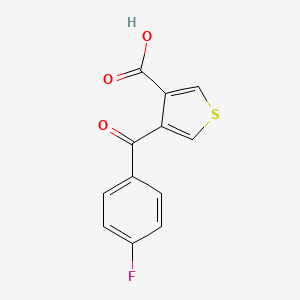
![Ethanone, 1-[4-amino-7-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]-2-bromo-](/img/structure/B14784646.png)
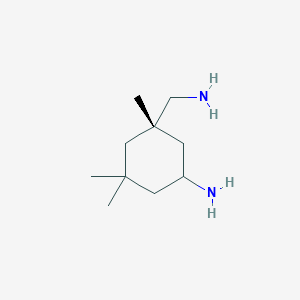
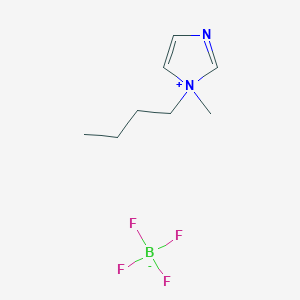
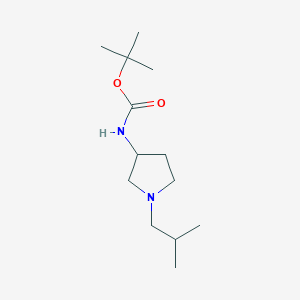
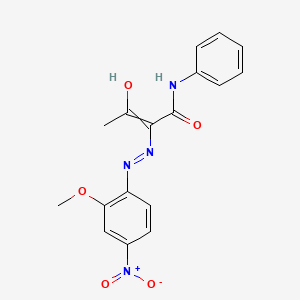

![tert-butyl 2-(6-methyl-5-oxo-4H-pyrazolo[1,5-a]pyrimidin-2-yl)piperidine-1-carboxylate](/img/structure/B14784679.png)
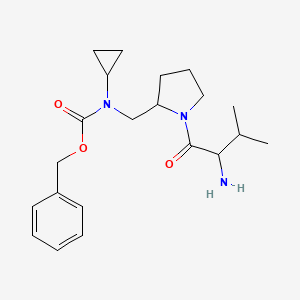
![2-Amino-1-[4-[benzyl(methyl)amino]piperidin-1-yl]propan-1-one](/img/structure/B14784693.png)
![6-Methyl-3,6-diazabicyclo[3.2.2]nonane;dihydrochloride](/img/structure/B14784695.png)
![2-amino-9-[(3R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one](/img/structure/B14784704.png)
![(10S,13R)-17-(5,6-dimethylheptan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14784712.png)
